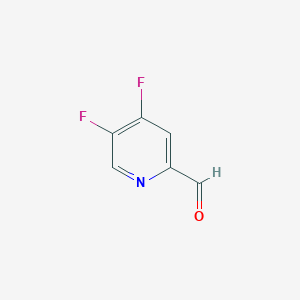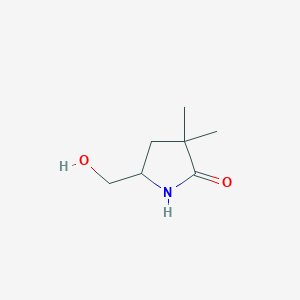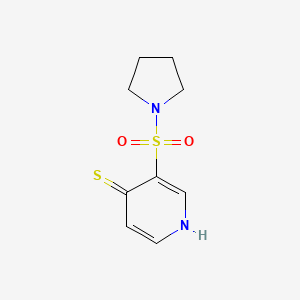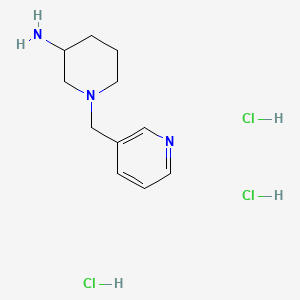
4,5-Difluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,5-dichloropicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoropicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4,5-Difluoropicolinic acid.
Reduction: 4,5-Difluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern can impart desirable properties to the final products.
Biology: It can be used in the development of fluorescent probes and other bioactive molecules.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Difluoropicolinaldehyde depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropicolinaldehyde: A related compound with a single fluorine atom at the 5 position.
3,5-Difluoropicolinaldehyde: Another related compound with fluorine atoms at the 3 and 5 positions.
Uniqueness
4,5-Difluoropicolinaldehyde is unique due to its specific fluorine substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated picolinaldehydes. This uniqueness can be leveraged in various applications, particularly in the design of new materials and bioactive molecules.
Propriétés
Formule moléculaire |
C6H3F2NO |
|---|---|
Poids moléculaire |
143.09 g/mol |
Nom IUPAC |
4,5-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
Clé InChI |
YDSUALLBLDMIPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)







![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)

